molecular formula C17H30N2O2 B2622908 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone CAS No. 865075-91-8

1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone

Cat. No.: B2622908
CAS No.: 865075-91-8
M. Wt: 294.439
InChI Key: KAOIVSDKJYKCDH-UHFFFAOYSA-N
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Description

1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two piperidine rings connected via a propyl chain, with an acetyl group attached to one of the piperidine rings. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production .

Chemical Reactions Analysis

1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone undergoes various chemical reactions:

Major products formed from these reactions include alcohols, ketones, and substituted piperidines .

Mechanism of Action

The mechanism of action of 1-[4-[3-(1-Acetyl-piperidin-4-yl)-propyl]-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[3-(1-acetylpiperidin-4-yl)propyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-14(20)18-10-6-16(7-11-18)4-3-5-17-8-12-19(13-9-17)15(2)21/h16-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOIVSDKJYKCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCCC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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